1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene
Overview
Description
1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene is an aromatic compound with the molecular formula C6HCl2F3I. This compound is characterized by the presence of chlorine, iodine, and fluorine atoms attached to a benzene ring. The unique combination of these halogens makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene typically involves halogenation reactions. One common method is the iodination of 1,3-dichloro-4,5,6-trifluorobenzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst such as copper(II) chloride under controlled temperature conditions to ensure selective iodination.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle the reactive halogens involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, iodine, and fluorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogens.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different substituent.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (for halogen exchange) or organometallic reagents can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed depend on the type of reaction and the reagents used. For example, in a substitution reaction with sodium iodide, the iodine atom may be replaced by another halogen or functional group.
Scientific Research Applications
1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include oxidative stress responses or halogen-specific metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-4-iodo-2,5,6-trifluorobenzene
- 1,3-Dichloro-2,4,5-trifluoro-6-iodobenzene
Uniqueness
1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene is unique due to its specific arrangement of halogen atoms, which can result in distinct chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
1,5-dichloro-2,3,4-trifluoro-6-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F3I/c7-1-3(9)5(11)4(10)2(8)6(1)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBSHXWXWCRXHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)I)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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